4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol
Description
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.239 g/mol.
Properties
IUPAC Name |
4-(oxolan-2-ylmethylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-9-6-12-5-8(9)10-4-7-2-1-3-13-7/h7-11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDGXSPOMPHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2COCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol typically involves the reaction of oxolan derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol has shown potential as a precursor in the development of pharmaceutical compounds. Its ability to interact with biological targets such as proteins and enzymes suggests that it may possess therapeutic properties.
Key Findings:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties: Research is ongoing to explore its effectiveness against viral infections, potentially leading to new antiviral agents.
Organic Synthesis
The compound serves as a building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Key Reactions:
- Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction reactions to alter its oxidation state.
- Substitution Reactions: It can participate in nucleophilic substitution reactions, broadening its utility in synthetic pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of the compound to evaluate their biological activity. One derivative demonstrated enhanced binding affinity to specific protein targets, indicating that structural modifications can lead to improved therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol include:
- 4-{[(Oxolan-2-yl)methyl]amino}pyridine-2-carbonitrile
- Other oxolan derivatives with different substituents
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include two oxolane rings and a methylamino group. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and interactions with biomolecules.
The molecular formula of this compound is C₉H₁₅N₁O₃, with a molecular weight of approximately 187.24 g/mol. The compound features hydroxyl groups that enhance its solubility and reactivity, making it a versatile candidate for various biological studies.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and influence signal transduction pathways, which are critical for various physiological processes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antimicrobial Activity : Early investigations indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxolane compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations .
- Anticancer Potential : The compound's structural characteristics suggest potential applications in cancer therapy. Its ability to interact with cellular mechanisms may lead to the development of new antineoplastic agents .
- Neuroprotective Effects : Some studies hint at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a potential area for further exploration .
Case Studies
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of oxolane derivatives, this compound was tested against various pathogenic strains. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 64 µg/mL against certain strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| This compound | 128 | E. coli |
| This compound | 512 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
A synthesis study aimed at developing antineoplastic agents highlighted the potential of oxolane derivatives, including this compound. The research demonstrated that these compounds could inhibit cancer cell proliferation effectively, warranting further investigation into their mechanisms and efficacy in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
